Product packaging for 1,11-Diphenyltetracene(Cat. No.:CAS No. 927669-50-9)

1,11-Diphenyltetracene

Cat. No.: B14186035
CAS No.: 927669-50-9
M. Wt: 380.5 g/mol
InChI Key: JJPWQCZMQWREKM-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Modern Materials Science Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org While often associated with the byproducts of incomplete combustion, their unique electronic and optical properties have made them a cornerstone of modern materials science research. wikipedia.orgnih.gov Their extended π-conjugated systems facilitate charge transport and light absorption, making them ideal candidates for a wide range of applications. rsc.org

In materials science, PAHs are explored for their potential in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgacs.org The ability to tune their properties through chemical modification allows for the design of materials with specific functionalities. rsc.org Furthermore, the study of PAHs contributes to our understanding of fundamental processes like charge transport, exciton (B1674681) dynamics, and intermolecular interactions in organic solids. researchgate.net

Overview of Acene Derivatives in Advanced Optoelectronic Systems

Acenes, a subclass of PAHs consisting of linearly fused benzene (B151609) rings, and their derivatives are particularly important in the field of optoelectronics. digitellinc.com Their rigid, planar structure and extended conjugation lead to desirable charge transport properties. digitellinc.commit.edu However, longer acenes can be susceptible to degradation, which has led to the development of various derivatives to enhance their stability and performance. digitellinc.com

The introduction of substituent groups onto the acene backbone can significantly influence their solid-state packing, electronic properties, and stability. researchgate.net For instance, bulky substituents can prevent unwanted aggregation and control the intermolecular electronic coupling, which is crucial for device performance. acs.org These modifications have enabled the development of acene-based materials for high-performance OFETs and efficient OLEDs. acs.orgnih.gov

Positioning of 5,12-Diphenyltetracene (B3050577) within Contemporary Research on Organic Semiconductors

5,12-Diphenyltetracene (DPT), a derivative of tetracene, has emerged as a significant material in the study of organic semiconductors. Its structure, featuring phenyl groups at the 5 and 12 positions of the tetracene core, provides a unique combination of properties that make it a compelling subject of research. The phenyl substituents influence the molecular packing in the solid state, which in turn affects its electronic and photophysical properties. nih.gov

DPT is particularly noted for its high charge-carrier mobility, making it a promising material for OFETs. lookchem.com Research has also focused on its potential in OPVs due to its ability to undergo singlet fission, a process where a single photo-excited singlet exciton is converted into two triplet excitons. nih.govresearchgate.net This phenomenon could potentially enhance the efficiency of solar cells beyond the Shockley-Queisser limit. nih.govresearchgate.net

Interdisciplinary Research Trajectories for 5,12-Diphenyltetracene

The study of DPT extends across multiple scientific disciplines. In chemistry, research focuses on the synthesis of DPT and its derivatives to fine-tune its properties. nankai.edu.cnrsc.orgthieme-connect.com In physics and materials science, the emphasis is on understanding its fundamental photophysical processes, such as singlet fission and charge transport, and its application in electronic devices. researchgate.netacs.org

Furthermore, the unique properties of DPT have opened up avenues for research in other areas. For example, the formation of DPT nanoparticles has been explored as a platform for studying singlet fission in colloidal systems. nih.govacs.org The investigation of structural defects and their impact on the luminescent properties of crystalline DPT also represents a significant area of interdisciplinary research, combining spectroscopy, quantum chemistry, and materials science. acs.orgnsf.gov These diverse research directions highlight the versatility and importance of DPT as a model compound in the broader field of advanced aromatic systems.

Data on 5,12-Diphenyltetracene

Physical and Chemical Properties

Property Value
Molecular Formula C₃₀H₂₀
Molecular Weight 380.48 g/mol
Boiling Point 546°C at 760 mmHg
Flash Point 283°C

Source: lookchem.com

Crystallographic Data

Parameter Value
Crystal System Triclinic
Space Group P-1
a 8.936(3) Å
b 11.527(4) Å
c 11.643(5) Å
α 112.84(2)°
β 107.24(2)°
γ 64.41(2)°
Volume 984.8(6) ų

Source: jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H20 B14186035 1,11-Diphenyltetracene CAS No. 927669-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

927669-50-9

Molecular Formula

C30H20

Molecular Weight

380.5 g/mol

IUPAC Name

1,11-diphenyltetracene

InChI

InChI=1S/C30H20/c1-3-10-21(11-4-1)26-17-9-15-24-19-25-18-23-14-7-8-16-27(23)30(29(25)20-28(24)26)22-12-5-2-6-13-22/h1-20H

InChI Key

JJPWQCZMQWREKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=CC4=CC5=CC=CC=C5C(=C4C=C32)C6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5,12 Diphenyltetracene

Established Synthetic Routes for 5,12-Diphenyltetracene (B3050577)

The synthesis of 5,12-diphenyltetracene can be achieved through several established methods, primarily categorized into multistep reaction sequences and cross-coupling strategies. These routes provide reliable pathways to the target molecule, each with its own set of advantages and procedural nuances.

Multistep Reaction Sequences

A prominent multistep synthesis of 5,12-diphenyltetracene involves the reaction of 2,3-dibromonaphthalene (B89205) with 1,3-diphenylisobenzofuran (B146845). This process begins with the generation of a reactive intermediate from 2,3-dibromonaphthalene using n-butyllithium. This intermediate then reacts with 1,3-diphenylisobenzofuran to form an epoxytetracene adduct. The synthesis is completed by the reduction of this adduct, typically using zinc dust in acetic acid under reflux conditions, to yield the final 5,12-diphenyltetracene product.

Cross-Coupling Strategies

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a versatile and widely used method for forming the carbon-carbon bonds necessary for the synthesis of 5,12-diphenyltetracene. wikipedia.orglibretexts.org This strategy typically involves the reaction of a tetracene derivative with phenylboronic acid in the presence of a palladium catalyst. rsc.org A common precursor for this reaction is a di-substituted tetracene, where the substituents are leaving groups suitable for cross-coupling, such as bromides or triflates. wikipedia.org The Suzuki-Miyaura reaction is favored for its mild reaction conditions and tolerance of various functional groups. beilstein-journals.org

Advanced Synthetic Approaches and Reaction Optimization

To enhance the efficiency, yield, and purity of 5,12-diphenyltetracene, researchers have focused on optimizing various parameters of the synthetic routes. These advanced approaches involve the fine-tuning of catalytic systems, reaction conditions, and purification methods.

Catalytic Systems and Ligand Effects

The choice of catalyst and associated ligands is critical in cross-coupling reactions for the synthesis of 5,12-diphenyltetracene. The palladium catalyst, often in the form of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), is a cornerstone of the Suzuki-Miyaura coupling. rsc.orgtdx.cat The ligands, such as triphenylphosphine, play a crucial role in stabilizing the palladium center and influencing its reactivity. tdx.cat The electronic and steric properties of the ligands can affect the rate and selectivity of the reaction. For instance, bulky and electron-rich ligands can enhance the efficiency of the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. libretexts.orglehigh.edu

Catalyst System Reaction Type Key Features Reference
Pd(PPh₃)₄ / BaseSuzuki-Miyaura CouplingWidely used, efficient for C-C bond formation. rsc.org
n-BuLi / ZnMultistep SequenceInvolves lithiation followed by reduction.

Influence of Solvent Polarity and Temperature

The reaction environment, specifically the solvent and temperature, significantly impacts the synthesis of 5,12-diphenyltetracene. In a documented Suzuki-Miyaura coupling, the reaction was carried out in tetrahydrofuran (B95107) (THF) at a temperature of 50°C. rsc.org Solvent polarity can influence the solubility of reactants and the stability of intermediates in the catalytic cycle. researchgate.net Temperature affects the reaction kinetics, with higher temperatures generally increasing the reaction rate. However, optimal temperatures must be determined to avoid side reactions or decomposition of the catalyst and reactants. tdx.cat

Parameter Condition Effect Reference
SolventTetrahydrofuran (THF)Affects solubility and intermediate stability. rsc.org
Temperature50 °CInfluences reaction rate and selectivity. rsc.org

Purification Techniques and Crystallinity Control

Post-synthesis, purification is essential to obtain high-purity 5,12-diphenyltetracene suitable for its intended applications. Common purification techniques include column chromatography and recrystallization. Column chromatography is effective for separating the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent is then often employed to achieve high crystallinity. The choice of solvent for recrystallization is critical for obtaining well-defined crystals. unimib.it

The crystallinity and molecular packing of 5,12-diphenyltetracene are crucial for its electronic properties. X-ray diffraction is the definitive technique used to analyze the crystal structure and confirm the molecular arrangement in the solid state. ossila.com Studies have shown that the phenyl substituents in 5,12-diphenyltetracene can frustrate crystal growth, leading to amorphous films in some preparation methods, which alters its photophysical behavior compared to crystalline forms. acs.org

Derivatization Strategies and Functional Group Introduction of 5,12-Diphenyltetracene

The strategic modification of the 5,12-diphenyltetracene (DPT) core is crucial for tailoring its physicochemical properties for specific applications in organic electronics. Derivatization allows for the fine-tuning of solubility, stability, and optoelectronic characteristics.

Electrophilic Substitution on Aromatic Moieties

Electrophilic substitution reactions are a key method for introducing various functional groups onto either the tetracene backbone or the peripheral phenyl rings of 5,12-diphenyltetracene. These reactions allow for the modification of the electronic properties and reactivity of the parent molecule. For instance, the introduction of bromine atoms onto the DPT scaffold can be achieved through electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). smolecule.com The resulting brominated derivatives can serve as versatile intermediates for further cross-coupling reactions, enabling the attachment of a wide array of other functional moieties. Additionally, it has been noted that electrophilic substitution between two DPT molecules can be a pathway for degradation under certain conditions. researchgate.net

Incorporation of Sterically Hindering Groups for Enhanced Solubility and Stability

A significant challenge in the practical application of polycyclic aromatic hydrocarbons like DPT is their limited solubility in common organic solvents, which complicates processing and device fabrication. To address this, sterically bulky groups, such as tert-butyl groups, are often introduced onto the molecular framework.

The addition of these bulky substituents disrupts the efficient π-π stacking that leads to high lattice energies and poor solubility. A notable example is the derivative 2,8-Di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene (TBRb), which demonstrates enhanced solubility and exhibits bipolar charge transport properties beneficial for organic light-emitting diodes (OLEDs). The position of substitution is critical; for example, attaching 4-tert-butylphenyl groups at the 5 and 11 positions of the tetracene core results in a dramatic alteration of the crystal packing motif. unimib.it In some cases, the steric congestion introduced by these groups can lead to unusual reactivity, such as the observed elimination of a tert-butyl group during certain oxidative aromatization reactions. acs.org While improving solubility, the introduction of bulky groups can also twist the aromatic tetracene core, which may negatively impact charge transport properties by hindering intermolecular π-π overlap. unimib.it

Table 1: Examples of Sterically Hindered 5,12-Diphenyltetracene Derivatives

Compound NameSubstituentsKey Improvement
2,8-Di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene (TBRb)tert-butyl groups on the tetracene core and phenyl ringsEnhanced solubility, bipolar charge transport
5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene4-tert-butylphenyl groups at the 5 and 11 positionsSignificantly altered crystal structure unimib.it

Structural Modification for Tunable Optoelectronic Responses

The optoelectronic properties of DPT can be precisely controlled through the introduction of specific functional groups that modify its frontier molecular orbitals (HOMO and LUMO). Thienyl substituents, being electron-rich, are popular building blocks for creating novel materials for organic semiconductor devices. nankai.edu.cn

The synthesis of derivatives like 5,12-di(thien-2-yl)tetracene has been pursued to investigate phenomena such as singlet fission, a process that could enhance solar cell efficiency. mit.edu Replacing the phenyl groups at the 6 and 11 positions of a DPT analogue with thienyl rings leads to significant changes in the molecular structure, including a twisting of the tetracene backbone, which in turn affects the material's electronic properties. nankai.edu.cn Theoretical studies have shown that incorporating a thiophene (B33073) ring into the backbone of tetracene can influence the energy levels of its excited states. researchgate.net These modifications allow for the tuning of light absorption and emission characteristics, making these derivatives promising candidates for various optoelectronic applications. nankai.edu.cn

Table 2: Optoelectronic Properties of a Thienyl-Substituted Tetracene Derivative

CompoundKey Structural FeatureObserved Property
5,12-diphenyl-6,11-bis(thien-2-yl)tetraceneThienyl groups at 6,11-positionsStrong orange fluorescence (λmax = 589 nm in CH₂Cl₂) nankai.edu.cn

Mechanistic Investigations of 5,12-Diphenyltetracene Reactions

Understanding the reaction mechanisms of 5,12-diphenyltetracene is fundamental to controlling its stability and designing synthetic pathways for new derivatives. The extended π-system of the tetracene core makes it susceptible to both oxidation and reduction reactions.

Oxidation Pathways and Quinone Formation

5,12-Diphenyltetracene can be oxidized to form the corresponding 5,12-diphenyltetracene-6,11-dione (a quinone) and other oxygenated products. This transformation disrupts the aromaticity of the central rings of the tetracene core. The oxidation can be carried out using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Another relevant oxidation pathway involves reaction with singlet molecular oxygen (¹O₂), which is of interest in the context of photostability and energy transfer processes. researchgate.net The formation of quinones is a common reaction for acenes, and tetracene-5,12-dione itself can be synthesized through various routes, such as the Diels-Alder reaction of benzocyclobutenes with naphthoquinone. researchgate.net

Reduction Reactions and Dihydro Derivative Generation

Reduction of 5,12-diphenyltetracene can lead to the formation of dihydro derivatives. These reactions typically involve the addition of hydrogen atoms across the central 6 and 11 positions of the tetracene backbone, leading to a less conjugated system. A common reagent used for this transformation is zinc dust in acetic acid. The synthesis of related dihydrodiols, such as 5,12-dihydro-5:12-diphenyltetracene-5:12-diol, has also been reported as an intermediate step in the synthesis of more complex tetracene derivatives. gla.ac.uk These reduction reactions are crucial for certain synthetic strategies and for understanding the electrochemical behavior of DPT.

Substitution Reaction Mechanisms

5,12-Diphenyltetracene (DPT), a polycyclic aromatic hydrocarbon (PAH), is characterized by a tetracene core substituted with phenyl groups at the 5 and 12 positions. This structure possesses a high degree of π-electron density, making it susceptible to substitution reactions, particularly electrophilic substitution. Such reactions allow for the introduction of various functional groups onto either the tetracene backbone or the peripheral phenyl rings. The mechanism of these reactions generally follows the established pathway for electrophilic aromatic substitution (EAS), which preserves the aromaticity of the system. savemyexams.comdalalinstitute.com

General Mechanism of Electrophilic Aromatic Substitution

The electrophilic substitution on aromatic rings like those in 5,12-diphenyltetracene is a stepwise process. dalalinstitute.com The reaction is initiated by the generation of a strong electrophile, often facilitated by a catalyst. savemyexams.comlibretexts.org

The general mechanism involves three key stages:

Generation of the Electrophile: A highly reactive electrophile (E⁺) is produced in situ. For instance, the nitronium ion (NO₂⁺) is generated from the reaction of concentrated nitric acid and sulfuric acid. savemyexams.com For halogenation, a catalyst like iron(III) bromide (FeBr₃) polarizes the halogen molecule to create a potent electrophile. savemyexams.com

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. dalalinstitute.com

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton (H⁺) from the carbon atom that formed the bond with the electrophile. dalalinstitute.com This step restores the stable aromatic π-system, yielding the substituted product. savemyexams.com

Table 1: General Steps in Electrophilic Aromatic Substitution

Application to 5,12-Diphenyltetracene

In the case of 5,12-diphenyltetracene, electrophilic attack can occur at two principal locations: the tetracene core or the pendant phenyl groups.

Substitution on the Tetracene Core: The tetracene backbone is electron-rich and reactive. Substitution would likely occur at positions that are most electronically activated and sterically accessible. The specific position of attack would be influenced by the resonance stabilization of the resulting arenium ion intermediate.

Substitution on the Phenyl Rings: The two phenyl groups at the 5 and 12 positions are also subject to electrophilic substitution. The large tetracene substituent will direct incoming electrophiles primarily to the ortho and para positions of the phenyl rings, as is typical for alkyl-substituted benzene (B151609) systems which are electron-donating. libretexts.org

While specific, detailed mechanistic studies for the substitution reactions of 5,12-diphenyltetracene are not extensively documented in general literature, the reactivity follows these well-established principles of electrophilic aromatic substitution. The choice of reagents and reaction conditions would determine the nature of the functional group introduced (e.g., -NO₂, -Br, -SO₃H) and its position on the DPT molecule.

In addition to electrophilic substitution, aromatic systems can undergo nucleophilic substitution, though this typically requires the presence of strong electron-withdrawing groups on the ring or specific reaction conditions. wikipedia.orgbyjus.com For an electron-rich system like 5,12-diphenyltetracene, electrophilic substitution is the more common pathway for functionalization.

Table 2: List of Mentioned Chemical Compounds

Advanced Electronic Structure and Photophysical Mechanisms of 5,12 Diphenyltetracene

Exciton (B1674681) Dynamics and Singlet Fission (SF) Phenomena

Singlet fission is a spin-allowed process where a singlet exciton (S1) converts into two triplet excitons (2 x T1). nih.gov This phenomenon has been extensively studied in DPT, particularly because it can occur efficiently even in disordered or amorphous states, which is a significant advantage for device fabrication. acs.orgnih.govresearchgate.net

Upon photoexcitation, a singlet exciton (S1) is formed. In 5,12-diphenyltetracene (B3050577), theoretical calculations indicate that this lowest singlet state is delocalized over at least seven molecules. nih.govacs.org The relaxation and decay of this S1 state are characterized by a biexponential decay, indicating multiple competing pathways. aip.org

In amorphous DPT films, the decay of the S1 state is observed through the decay of the S1 → Sn transition peak, which occurs over approximately 100 picoseconds. acs.org This decay process involves two primary time constants. A rapid decay occurs within approximately 1 picosecond, followed by a slower process on the timescale of 100 picoseconds. aip.org This two-stage dynamic is often attributed to the presence of "singlet fission hot spots" within the material. aip.org Excitons generated near these pre-existing, favorably configured dimer sites can undergo fission rapidly, while those created elsewhere must first diffuse to these sites, resulting in the slower decay component. nih.govaip.orgaps.org

The generation of triplet excitons in DPT mirrors the biexponential decay of the singlet state. Triplet production occurs over two main timescales. nih.gov An initial, ultrafast phase accounts for the appearance of approximately 50% of the triplets within the first picosecond after photoexcitation. acs.orgnih.govresearchgate.net This is followed by a slower growth phase of triplet population over several hundred picoseconds as more singlet excitons migrate to fission sites. acs.orgnih.govresearchgate.net

This two-phase generation is a hallmark of DPT's singlet fission process in disordered environments. aip.org The initial fast component is attributed to excitons that are directly excited at or near dimer configurations that are geometrically favorable for fission, while the slower component corresponds to excitons that must diffuse through the material to find such a site. nih.govaip.org Some studies have suggested triplet formation can occur via a very fast (<400 fs) singlet fission process. aps.org

Photophysical Process Characteristic Timescale Description Source
Initial Singlet Exciton Decay / Triplet Generation ~1 psRapid fission at "hot spots" or pre-configured sites. Accounts for ~50% of triplets. acs.orgnih.govresearchgate.netaip.org
Slower Singlet Exciton Decay / Triplet Generation ~100 psFission of singlets that must diffuse to a favorable site. acs.orgnih.govaip.org

The efficiency and mechanism of singlet fission are critically dependent on excitonic coupling and intermolecular interactions, which are influenced by the material's crystal packing. nih.govacs.org In contrast to tetracene, which exhibits strong coupling in crystalline phases, DPT is characterized by weaker intermolecular coupling in its amorphous solid or nanoparticle forms. This weaker coupling is associated with the rapid triplet formation observed.

The phenyl substituents on the DPT core introduce steric hindrance that frustrates ordered crystal growth, leading to the formation of largely amorphous films. acs.orgnih.govresearchgate.net This structural disorder does not inhibit singlet fission, as might be expected, but rather facilitates it through specific local interactions. acs.orgresearchgate.net The crucial couplings are predominantly short-range, arising from exchange, overlap, and charge-transfer mediated mechanisms, which can fluctuate significantly with thermal motions of the nuclei. aps.org This means that even without long-range crystalline order, transient or permanent local molecular arrangements can provide sufficient coupling for efficient singlet fission. aps.org A large degree of π-contact between chromophores is not strictly necessary for rapid and efficient SF. cardiff.ac.uk

The role of charge transfer (CT) states as direct, sequential intermediates in DPT has been largely ruled out by theoretical calculations. nih.govacs.org These studies indicate that CT states are energetically unfavorable to act as intermediates in a two-step mechanism. nih.govacs.org However, CT states do play a crucial role as mediators that facilitate the electronic coupling between the initial singlet exciton (S1) and the final multiexcitonic triplet-pair state ¹(TT) through second-order contributions. nih.govacs.org Experimental studies using magnetic field effects in DPT solutions have also found no evidence for a distinct CT intermediate state. researchgate.net

Despite its tendency to form disordered, amorphous films, 5,12-diphenyltetracene exhibits surprisingly high singlet fission efficiency. acs.orgnih.gov Ultrafast transient absorption experiments have demonstrated that DPT can produce up to 1.22 triplets per initially excited singlet. acs.orgnih.govresearchgate.net This corresponds to a triplet yield of 122%, or a singlet fission quantum yield of 61%. While this is lower than the near-200% triplet yields reported for highly crystalline tetracene, it is a remarkably high value for a disordered material. acs.org In colloidal solutions, triplet yields have been reported to reach 75%.

Parameter Value Material State Source
Triplet Yield 122% (1.22 triplets per singlet)Amorphous Thin Film acs.orgnih.govresearchgate.net
Triplet Yield 75%Colloidal Solution

Luminescence and Light Emission Properties

5,12-Diphenyltetracene exhibits notable photoluminescence properties. A particularly interesting feature observed in crystalline samples of DPT is the presence of sub-gap luminescence. nih.govacs.orgnsf.gov This refers to light emission that occurs at energies below the material's optical gap. nih.govacs.orgnsf.gov

Detailed spectroscopic studies have revealed that this sub-gap emission is not an intrinsic property of the perfect crystal but arises from discrete electronic transitions associated with structural defect states. nih.govacs.orgnsf.gov These defects create mid-gap states that can be populated and subsequently emit light, resulting in a long, low-energy tail in the photoluminescence spectrum. nih.govnsf.gov

Furthermore, the fluorescence of DPT is sensitive to external magnetic fields. researchgate.netnih.gov The application of a magnetic field can modulate the fluorescence intensity, a phenomenon that provides a convenient probe for singlet fission. nih.gov This effect arises because the magnetic field alters the spin mixing between the singlet state and the various spin sublevels of the intermediate triplet pair state ¹(TT). nih.gov The strong fluorescence modulation observed in DPT confirms the presence of a quasi-equilibrium between the emissive singlet state and the coupled triplet pair state. researchgate.net

Photoluminescence Characteristics and Spectra

5,12-Diphenyltetracene exhibits distinct photoluminescence properties that are influenced by its molecular structure and solid-state packing. The emission spectra of DPT are notable, and when compared to its parent molecule, tetracene, there are significant differences. In solution, the absorption and emission peaks of DPT are red-shifted compared to tetracene. acs.org This shift is attributed to the electronic effects of the phenyl substituents.

In the solid state, particularly in thin films, the photoluminescence of DPT is characteristic of weakly coupled chromophores. Unlike tetracene films which show spectral changes due to strong intermolecular electronic (Davydov) coupling, the absorption and emission spectra of DPT films closely resemble those of isolated molecules in solution. acs.orgresearchgate.net This indicates that the bulky phenyl groups effectively frustrate strong, ordered crystal growth, leading to largely amorphous films where molecules are electronically isolated. researchgate.netacs.org Consequently, the singlet state in DPT films is considered to be localized on individual molecules. researchgate.net In microfluidic organic light-emitting diodes (OLEDs), DPT has been utilized as a yellow-green emitter.

Subgap Luminescence and Defect States

A notable characteristic of crystalline 5,12-diphenyltetracene is the observation of luminescence at energies below its optical gap, a phenomenon known as subgap luminescence. nsf.gov This low-energy tail in the photoluminescence emission spectra is attributed to the presence of structural defect states within the crystal. nsf.gov

Through a combination of steady-state and advanced nonlinear vibrational spectroscopic techniques, coupled with density functional theory (DFT) calculations, researchers have proposed that these defect states create discrete electronic transitions below the material's optical gap energy. nsf.gov Analysis of vibrational coherence spectra suggests that these structural defects, potentially edge and screw dislocations, are the origin of these mid-gap states and the resulting subgap light emission. nsf.gov Understanding and potentially controlling these defect states could be harnessed to improve the efficiency of light-emitting applications based on DPT.

Tunable Electroluminescence in Molecular Blends

The electroluminescent properties of 5,12-diphenyltetracene can be effectively tuned when it is blended with other organic semiconductor materials. A key example is the blending of DPT with rubrene (B42821). In such molecular blends, it is possible to achieve tunable electroluminescence (EL) spectra. Research has demonstrated that by varying the composition of DPT:rubrene blends, the EL emission can be adjusted across a spectral range from 507 nm to 609 nm. This tunability is highly desirable for the fabrication of OLEDs with specific color outputs. The ability to control the emission wavelength by creating blended systems highlights the versatility of DPT in advanced organic electronic devices.

Charge Transport Phenomena

The efficiency of organic semiconductor devices is intrinsically linked to the charge transport characteristics of the active materials. In 5,12-diphenyltetracene, charge transport is a complex process governed by factors such as molecular packing, electronic coupling, and the influence of its substituent groups.

Charge Carrier Mobility and Delocalization

5,12-Diphenyltetracene is characterized as a semiconductor material with notable charge-carrier mobility, which is a critical factor for its application in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells. lookchem.comsmolecule.com However, its charge carrier mobility is considered moderate, especially when compared to materials like rubrene, which is known for its high hole mobility due to a more extended π-system and favorable packing.

Theoretical studies provide insight into the extent of electronic delocalization in DPT. It has been indicated that the lowest singlet exciton in DPT is not confined to a single molecule but is delocalized over approximately seven molecules. This exciton delocalization is a significant factor that can facilitate processes like singlet fission without the need for charge-transfer intermediates. In crystalline forms of DPT, the delocalization of excitons is significant and is proposed to be the reason for differences observed in the absorption edge between individual molecules and the crystallized material. nsf.gov

Influence of Phenyl Substituents on Charge Transport

The phenyl substituents at the 5 and 12 positions of the tetracene core play a crucial role in dictating the solid-state morphology and, consequently, the charge transport properties of DPT. These bulky groups introduce steric hindrance that frustrates the close packing and crystallization that is characteristic of the parent tetracene molecule. researchgate.netacs.org This leads to the formation of largely amorphous films when DPT is deposited, in contrast to the polycrystalline films formed by tetracene. researchgate.netacs.org

This frustration of crystal growth results in weaker intermolecular electronic coupling. researchgate.net While this might be perceived as a disadvantage for charge transport, it also leads to some beneficial photophysical properties, such as a high singlet fission yield in disordered films. acs.orgacs.org The reduced intermolecular interaction, or aggregation, due to the phenyl groups, is a key differentiator in the charge transport mechanism of DPT compared to more crystalline acenes. Molecular dynamics simulations have shown that while DPT films are disordered, they can contain localized "hot spots" with favorable molecular arrangements that facilitate electronic processes. researchgate.netresearchgate.net

Bipolar Charge Transport in Derivatives

While DPT itself is a capable semiconductor, derivatives of DPT have been developed to enhance specific properties, including charge transport. One such area of development is the achievement of bipolar charge transport, which is the ability of a material to conduct both holes and electrons effectively. This is a highly desirable characteristic for simplifying the architecture and improving the efficiency of OLEDs.

A notable derivative of DPT is 2,8-Di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene (TBRb). TBRb is a DPT derivative that incorporates bulky tert-butyl groups. These additions are believed to further prevent intermolecular aggregation, which can lead to concentration quenching of luminescence. ossila.com Importantly, TBRb has been noted for its bipolar charge transport characteristics, which contribute to its successful use as a yellow dopant in high-efficiency OLEDs. ossila.com The development of such derivatives demonstrates that the core DPT structure can be chemically modified to achieve enhanced and specific charge transport properties.

Data Tables

Table 1: Photophysical Properties of 5,12-Diphenyltetracene

Property Value / Observation Source(s)
Emission Type Yellow-green emitter in OLEDs
Subgap Luminescence Observed in crystalline samples nsf.gov
Origin of Subgap Luminescence Attributed to structural defect states nsf.gov
Tunable Electroluminescence 507–609 nm in blends with rubrene

Table 2: Charge Transport Characteristics

Property Value / Observation Source(s)
Charge Carrier Mobility Described as moderate to high lookchem.com
Effect of Phenyl Groups Frustrates crystal growth, reduces aggregation researchgate.netacs.org
Film Morphology Tends to form amorphous films researchgate.netacs.org

Crystallographic Analysis and Morphology Effects on 5,12 Diphenyltetracene

Crystal Structures and Polymorphism

The introduction of phenyl groups at the 5 and 12 positions of the tetracene core significantly influences the intermolecular interactions and, consequently, the crystal packing of DPT. This leads to unique structural motifs and polymorphic behavior that distinguish it from its parent compound, tetracene, and the more sterically hindered rubrene (B42821).

The crystal structure of 5,12-diphenyltetracene (B3050577) has been determined to be triclinic, with the space group P-1. jst.go.jp The packing of DPT and its derivatives is characterized by several arrangements, including slip-stack, gamma, and herringbone-like motifs, which are critical in defining their electronic properties.

Slip-Stack Packing: In this arrangement, adjacent molecules are displaced relative to one another along their long and/or short axes. This type of packing is common in acenes and their derivatives and is known to be favorable for singlet fission. researchgate.netuni-tuebingen.de While direct evidence for a pure slip-stack arrangement in unsubstituted DPT is not prevalent, derivatives of tetracene with other functional groups have been shown to adopt this motif. researchgate.net For instance, the intermolecular packing of a covalently linked ethynyl-tetracene dimer in its crystalline form exhibits a slip-stacked arrangement with a π-facing orientation. sci-hub.st

Gamma Packing: This packing motif is similar to the herringbone arrangement but includes an infinite face-to-face stack along one crystallographic axis. aip.org Certain functionalized tetracenes have been observed to crystallize in this gamma packing structure. researchgate.netaip.org This arrangement has been shown to support efficient singlet fission at room temperature, although it is less advantageous at lower temperatures compared to the slip-stack motif. researchgate.net

Herringbone-Like Packing: The herringbone packing is a characteristic motif for many acenes, including tetracene. researchgate.net In this arrangement, the molecules are packed in a "zig-zag" or "herringbone" fashion. While the bulky phenyl groups in DPT disrupt the ideal herringbone packing seen in tetracene, a herringbone-like arrangement is still a relevant descriptor for the packing of some rubrene derivatives, which share structural similarities with DPT. iucr.org The herringbone polymorph of certain rubrene derivatives has been noted for its excellent air stability compared to other polymorphs. iucr.org

The presence of these different packing arrangements highlights the polymorphic nature of DPT and related compounds, where different crystallization conditions can lead to distinct crystal structures with varying electronic properties.

In contrast to the planar structure of unsubstituted tetracene, the tetracene backbone in DPT is not perfectly planar and adopts a slightly twisted conformation. jst.go.jp This twisting is a mechanism to alleviate the steric strain imposed by the phenyl groups. The steric interactions between the phenyl rings and the tetracene core, as well as between neighboring molecules, prevent the close π-π stacking that is characteristic of unsubstituted tetracene. This disruption of close packing has profound implications for the electronic properties of DPT.

Comparative studies of DPT with unsubstituted tetracene and rubrene (5,6,11,12-tetraphenyltetracene) reveal the significant impact of phenyl substitution on the crystal structure and, consequently, the material's properties.

CompoundPhenyl SubstitutionTetracene CoreTypical Crystal Packing
TetraceneNonePlanarStrong π-π stacking, Herringbone
5,12-Diphenyltetracene (DPT)5, 12 positionsSlightly twistedWeakly coupled chromophores, Triclinic jst.go.jp
Rubrene5, 6, 11, 12 positionsTwistedPolymorphic, Orthorhombic/Triclinic

DPT vs. Tetracene: Unsubstituted tetracene has a planar structure and exhibits strong π-π stacking in a herringbone arrangement. acs.orgnih.gov The introduction of two phenyl groups in DPT leads to a loss of planarity in the tetracene core and weaker intermolecular electronic coupling due to the increased distance between the chromophores. acs.org This weaker coupling in DPT is a key factor in its efficient singlet fission properties in the solid state.

DPT vs. Rubrene: Rubrene possesses four phenyl groups, leading to a more significantly twisted tetracene backbone compared to DPT. This high degree of twisting in rubrene results in complex polymorphic behavior, with different polymorphs exhibiting distinct electronic properties. iucr.org While both DPT and rubrene have their planarity disrupted by phenyl groups, the degree of twisting and the resulting packing motifs are different, leading to variations in their optoelectronic characteristics. acs.orgkaust.edu.sa Theoretical studies have shown that while the molecular electronic structures of tetracene, DPT, and rubrene are quite similar, their different crystal packing leads to important differences in their singlet fission mechanisms. acs.orgnih.gov

Thin-Film Morphologies and Their Impact on Optoelectronic Functionality

The morphology of DPT thin films, which can range from amorphous to crystalline, has a significant impact on their optoelectronic properties. The arrangement of molecules in the film governs processes such as exciton (B1674681) diffusion and charge transport.

A key distinction in DPT thin films is their degree of crystallinity. The pendant phenyl groups in DPT can frustrate the crystallization process, often leading to the formation of amorphous films, especially when deposited via vapor deposition. researchgate.netacs.orgacs.org

Amorphous Films: Despite the lack of long-range order, amorphous DPT films have been found to exhibit surprisingly high singlet fission yields. researchgate.netacs.orgacs.org This suggests that even in a disordered state, a subset of DPT molecules can adopt configurations that are favorable for singlet fission. researchgate.netacs.org In these films, singlet excitons can diffuse to these favorable sites and undergo fission. Molecular dynamics simulations indicate that amorphous films of DPT show a degree of disorder with some sites having larger electronic couplings than in the crystal, which can facilitate singlet fission. kaust.edu.saumons.ac.be

Crystalline Films: In crystalline DPT, the molecules are arranged in a more ordered fashion. This order can lead to delocalization of excitons, which can influence the photophysical properties. nsf.gov However, the strong intermolecular coupling in highly crystalline films is not always beneficial for certain applications. For instance, in some cases, the weaker coupling in amorphous or less ordered films can be advantageous for processes like singlet fission. Structural defects in crystalline DPT can also give rise to sub-gap luminescence. nsf.gov

The study of both amorphous and crystalline films is crucial for understanding the structure-property relationships in DPT and for optimizing its performance in various devices.

The structure of DPT thin films is highly dependent on the deposition conditions. Techniques such as vapor deposition and solution processing can yield films with different morphologies.

Vapor deposition of DPT often results in amorphous films due to the tendency of the phenyl groups to hinder ordered crystal growth. acs.org The rate of deposition and the substrate temperature are critical parameters that can influence the degree of order in the resulting film.

For related tetracene derivatives, post-deposition treatments such as solvent vapor annealing have been shown to increase the crystallinity of the films. cardiff.ac.uk This technique involves exposing the film to a solvent vapor, which can provide the molecules with enough mobility to rearrange into a more ordered, crystalline structure. While specific studies on the effect of various deposition parameters on DPT are part of ongoing research, it is clear that controlling these conditions is key to tuning the film morphology and, consequently, its optoelectronic functionality.

Phase Stability and Microstructure Evolution in Thin Films

The phenyl substituents on the tetracene core play a crucial role in the morphology of thin films. Unlike the parent molecule tetracene, which readily forms ordered herringbone-type crystalline films, the phenyl groups in DPT frustrate ordered crystal growth. researchgate.net This frustration leads to the formation of disordered, amorphous films when techniques like vapor deposition are used. researchgate.netacs.org

This amorphous packing is a significant characteristic of DPT thin films, and while it prevents long-range order, it has been shown to host a significant concentration of sites suitable for singlet fission. rsc.org Despite the lack of crystallinity, these disordered films exhibit a surprisingly high singlet fission yield, with reports of up to 1.22 triplets generated per absorbed photon. researchgate.netacs.org However, the stability of these films can be a challenge; vapor-deposited DPT films have been observed to degrade within a couple of hours, suggesting that achieving both desirable photophysics and long-term stability in thin films is a delicate balance. researchgate.net

Supramolecular Assembly and Nanostructure Formation

Beyond thin films, 5,12-diphenyltetracene can be guided into specific arrangements through supramolecular assembly, forming nanostructures with tailored properties. This bottom-up approach allows for the investigation of fundamental photophysical processes in controlled environments.

Colloidal Nanoparticles and Their Singlet Fission Properties

The synthesis of aqueous colloidal nanoparticles of 5,12-diphenyltetracene provides a unique platform to study singlet fission in liquid suspensions. nih.govacs.org This approach helps in assessing the importance of molecular arrangement and charge transfer in the fission process. nih.govacs.org Upon their formation, these nanoparticles exhibit absorption characteristics that are intermediate between those of monomeric DPT in solution and disordered DPT films. nih.govacs.org

Over time, the spectral features of these nanoparticles evolve, suggesting an increase in the degree of association and interaction between neighboring DPT molecules within the nanoparticle. nih.govacs.org Transient absorption and time-resolved emission experiments confirm that photoexcited DPT nanoparticles undergo singlet fission. nih.govacs.org However, the efficiency of this process is different compared to the bulk material. The triplet yield in colloidal DPT nanoparticles has been measured at 75%, which is lower than the 122% yield observed in disordered amorphous films. researchgate.netnih.gov This difference underscores the profound impact of the local molecular environment and packing on the singlet fission pathway. researchgate.net The nanoparticles are often categorized as comprising weakly coupled chromophores that lack the bulk structural order of a single crystal. uky.edu

Table 2: Singlet Fission Triplet Yield in Different DPT Forms

Material Form Triplet Yield (%)
Disordered Amorphous Film 122%
Colloidal Nanoparticles 75%

Data sourced from ResearchGate and PMC. researchgate.netnih.gov

Chiral Molecular Assemblies for Singlet Fission Control

A frontier in controlling singlet fission involves the use of chirality to direct the supramolecular assembly of chromophores. nih.gov While studies on covalent chiral dimers of singlet fission chromophores exist for isolated molecules in solution, the use of chiral supramolecular assemblies in nanostructures is a more recent development. nih.gov

In a novel approach, a dicarboxylic acid derivative of 5,12-diphenyltetracene was used to form ion pairs with chiral amines. nih.gov This strategy harnesses electrostatic interactions and hydrogen bonding during the hydrophobic self-assembly process in water to create chiral molecular arrangements within nanoparticles. nih.gov This method allows for the introduction of a regular molecular orientation that lacks translational symmetry, a key feature of chiral structures. nih.gov

The investigation into these chiral assemblies aims to shed light on the role of chirality in governing the photo-relaxation processes and, specifically, in controlling the intermolecular singlet fission process. researchgate.netnih.gov By selecting appropriate chiral counterions, it is possible to influence the molecular organization within the nanoparticle, which in turn dictates the efficiency and dynamics of triplet state formation and migration. nih.gov This represents a sophisticated strategy for fine-tuning the photophysical properties of materials for applications in solar energy and optoelectronics. researchgate.netnih.gov

Computational and Theoretical Investigations of 5,12 Diphenyltetracene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of DPT at a molecular level. These calculations can predict molecular geometries, orbital energies, and excited state properties, which are crucial for explaining phenomena like singlet fission.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used computational methods to study the electronic structure of molecules like DPT. nsf.govlouisville.edupsu.edu DFT is employed to determine the ground-state properties, such as the geometry and electronic configuration, while TD-DFT is used to investigate excited states and absorption spectra. acs.orgresearchgate.net

These methods have been instrumental in understanding the photophysical properties of DPT. For instance, DFT calculations can be used to analyze the impact of the phenyl substituents on the tetracene backbone, which influences crystal packing and, consequently, the material's electronic properties. TD-DFT calculations have been applied to study the excited states of DPT, providing insights into the energy levels relevant for singlet fission. researchgate.net Theoretical studies have also combined DFT with ultrafast nonlinear spectroscopies to explain phenomena such as light emission below the optical gap energy in crystalline DPT samples, attributing it to structural defect states. nsf.gov

To understand the behavior of DPT in the solid state, researchers employ molecular and cluster models. These models consist of multiple DPT molecules arranged as they would be in a crystal, allowing for the study of intermolecular interactions. nih.govresearchgate.net A key phenomenon investigated with these models is exciton (B1674681) delocalization, where the excited state is not confined to a single molecule but is spread over several neighboring molecules. acs.orgacs.orguky.edu

Studies have shown that the physical arrangement of molecules in the solid state significantly influences the properties of excitons, including the extent of their delocalization. acs.org In DPT, theoretical investigations suggest that the lowest singlet exciton can delocalize over at least seven molecules. nih.govacs.org This delocalization is a critical factor in facilitating rapid singlet fission. acs.orguky.edu The use of molecular dynamics (MD) simulations helps to understand the impact of molecular packing and orientation on singlet fission in both crystalline and amorphous thin films of DPT. kaust.edu.sa

A crucial aspect of studying DPT, particularly for its application in singlet fission, is the determination of energy gaps between different electronic states and the electronic couplings between them. Singlet fission is a process where a singlet exciton converts into two triplet excitons. For this to be efficient, the energy of the initial singlet state (E(S₁)) should be approximately twice the energy of the triplet state (E(T₁)).

Computational methods are used to calculate the energies of the lowest excited singlet (S₁), triplet (T₁), multiexciton (TT), and charge-transfer (CT) states. researchgate.netacs.org For DPT, calculations have shown a small difference of less than 0.2 eV between the S₁ and TT energies, which is favorable for singlet fission. researchgate.netacs.org Electronic couplings, which determine the rate of transitions between states, are also computed. In DPT, the electronic couplings are influenced by the crystal packing, and even in disordered films, there can be sites with large enough electronic couplings to facilitate singlet fission. kaust.edu.sausc.edu

Calculated Energies for States Relevant to Singlet Fission in DPT
StateDescriptionCalculated Energy Range (eV)
S₁ (Singlet)Lowest excited singlet state~2.54
T₁ (Triplet)Lowest triplet state~1.23
TT (Multiexciton)Correlated triplet pair stateSlightly below S₁
CT (Charge-Transfer)State with separated charges0.50 - 1.2

Modeling of Singlet Fission Mechanisms

Modeling the mechanism of singlet fission in DPT is essential for understanding the dynamics of this process and for designing more efficient materials.

Marcus theory, a framework originally developed to describe electron transfer reactions, has been adapted to model singlet fission. This theory relates the rate of the process to the free energy change and a reorganization energy term. In the context of singlet fission, it can be used to understand the transfer of an electron and a hole that constitutes the formation of the triplet pair. Applying Marcus theory helps in modeling the singlet-triplet energy gaps and understanding structure-efficiency trends when compared with other acene derivatives.

In disordered DPT films, triplet production has been observed to occur on two different timescales: a rapid phase within 1 picosecond and a slower phase over hundreds of picoseconds. acs.orgresearchgate.net To account for this, more complex kinetic models have been developed. These models propose that due to structural disorder, only a fraction of DPT molecular pairs are in a configuration that allows for fast fission. Singlet excitons created at these sites can fission quickly, while those created elsewhere must first diffuse to these favorable sites, leading to the slower phase of triplet formation. acs.org

Kinetic Parameters for Triplet Formation in DPT
ParameterDescriptionObserved Timescale/Value
Fast Triplet FormationInitial burst of triplet production at favorable sites~1 ps
Slow Triplet FormationDiffusion-limited triplet production~100s of ps
Triplet YieldNumber of triplets created per excited singletUp to 1.22 in amorphous films

Role of Intramolecular Motion in Exciton Transition

In tetracene derivatives, the transition from a photoexcited singlet state (S1) to a multiexciton state—a critical step in the process of singlet fission—can be significantly influenced by intramolecular motion. acs.orgnih.gov Theoretical studies on related molecules like DPT and rubrene (B42821) indicate that charge-transfer (CT) states act as mediators, participating in the coupling between single and multiexcitonic states. nih.gov The transition from the optically allowed bright exciton state to the dark multiexciton state is often facilitated by changes in molecular geometry in the lowest excited singlet state. acs.orgnih.gov

This geometric relaxation, involving low-frequency vibrations or twisting of the phenyl side groups, can modulate the electronic couplings that govern the rate of singlet fission. For 1,11-diphenyltetracene, the different substitution pattern compared to the 5,12 isomer would lead to unique potential energy surfaces and vibrational modes. Computational analysis, such as time-dependent density functional theory (TD-DFT), is essential to model these dynamics and predict how specific intramolecular motions could either promote or hinder efficient exciton transitions. aip.org Such calculations can elucidate the precise vibrational modes that couple most strongly to the electronic states involved in singlet fission, providing a pathway to rationally design molecules with optimized photophysical properties.

Simulations of Molecular Dynamics and Intermolecular Interactions

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is heavily influenced by how these molecules arrange themselves in the solid state. Molecular dynamics and related simulation techniques are indispensable for predicting these arrangements and their consequences.

Molecular Dynamics (MD) Simulations for Packing and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mpg.de For organic semiconductors, MD is employed to predict the stable packing arrangements (polymorphs) in a crystal or the morphology of an amorphous film. jcu.edu.au The process involves defining a force field that describes the inter- and intramolecular forces, and then solving the classical equations of motion for a system of molecules. mpg.deusp.br

The substitution of phenyl groups at the 1,11-positions of tetracene, as opposed to the 5,12-positions, would drastically alter the intermolecular steric interactions, leading to different crystal packing motifs. researchgate.net MD simulations can predict these morphologies, which in turn determine key material properties like charge carrier mobility and singlet fission efficiency. researchgate.netmpg.de Furthermore, these simulations can assess the thermodynamic stability of different polymorphs and the structural stability of thin films, which is critical for device longevity. nih.gov By analyzing parameters like radial distribution functions and order parameters from MD trajectories, researchers can gain a detailed picture of the solid-state microstructure.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound

This table represents the type of data that can be extracted from MD simulations to characterize the stability and packing of a molecular solid. The values are for illustrative purposes only.

Simulation ParameterValueDescription
Simulation Time 200 nsThe total time duration of the molecular dynamics simulation.
Ensemble NPTSimulation conducted under constant Number of particles, Pressure, and Temperature.
Predicted Density 1.25 g/cm³The equilibrium density of the simulated amorphous 1,11-DPT film.
Average Intermolecular Distance 6.5 ÅAverage distance between the centers of mass of neighboring molecules.
Phenyl Ring Dihedral Angle (Avg.) 55°Average twist angle of the phenyl substituent relative to the tetracene core.

Kinetic Monte Carlo (kMC) Simulations for Charge Transport Anisotropy

Kinetic Monte Carlo (kMC) simulations are a powerful tool for modeling charge transport in disordered organic semiconductors, a regime where charge movement occurs via "hopping" between localized states on individual molecules. mdpi.com The kMC method simulates a sequence of charge hopping events based on transition rates calculated from a master equation. jcu.edu.aumdpi.com These rates, often derived from Marcus theory, depend on the electronic coupling between adjacent molecules and the difference in their site energies. arxiv.org

For a material like this compound, the molecular arrangement predicted by MD simulations serves as the input for kMC. mdpi.com Due to the specific, non-uniform packing of the anisotropic molecules, the electronic coupling (and thus hopping probability) will be different along different crystallographic directions. This leads to charge transport anisotropy, where mobility is higher in certain directions than others. aps.org kMC simulations can quantify this anisotropy by simulating charge carrier trajectories under an applied electric field in different directions, providing a direct link between molecular packing and macroscopic charge mobility. arxiv.orgkassal.group

Computational Approaches for Photostability Prediction

A significant hurdle for the practical application of many acene-based materials is their limited photostability. escholarship.orgacs.org Tetracene and its derivatives are susceptible to photo-oxidation, forming endoperoxides, and photodimerization, both of which disrupt the conjugated system and degrade electronic performance. researchgate.net Computational methods offer a way to predict the susceptibility of a molecule to these degradation pathways.

Computational approaches for predicting photostability often involve using quantum chemical methods like DFT to calculate the reaction energy barriers for degradation processes. aip.org For instance, by modeling the reaction pathway for an oxygen molecule to attack the central rings of this compound, one can calculate the activation energy for endoperoxide formation. A higher activation energy would suggest greater intrinsic photostability. Similarly, the energy required to form a photodimer between two adjacent molecules can be computed.

Comparing the calculated stability of the 1,11-isomer to that of other derivatives, like 5,12-DPT or 5,11-di(thiophen-2-yl)tetracene, can provide valuable insights. researchgate.net These predictive calculations can guide synthetic efforts by identifying which substitution patterns are most likely to yield materials with the enhanced stability required for long-lasting electronic devices. acs.org

Advanced Spectroscopic Characterization of 5,12 Diphenyltetracene

Time-Resolved Spectroscopy

Time-resolved spectroscopic methods are indispensable for tracking the evolution of excited states on timescales ranging from femtoseconds to nanoseconds. These techniques allow for the direct observation of exciton (B1674681) decay pathways and the formation of transient species such as triplet excitons.

Time-resolved photoluminescence (TRPL) measures the decay of fluorescence intensity over time following pulsed photoexcitation, providing direct information on the lifetime of the first excited singlet state (S₁). For 5,12-diphenyltetracene (B3050577) in solution, the fluorescence lifetime (τF) has been reported to be distinctly different from its parent molecule, tetracene. One study found the fluorescence lifetime of DPT to be 15.2 ns. researchgate.net

In solid-state films, the photoluminescence dynamics become more complex due to intermolecular processes like singlet fission. In amorphous films of DPT, the initial singlet exciton decay is followed by delayed fluorescence. researchgate.net This delayed emission arises from the annihilation of two triplet excitons (triplet-triplet annihilation) to regenerate an emissive singlet exciton, providing an indirect but powerful signature of singlet fission. researchgate.net The kinetics of DPT reveal that triplet production occurs over two main timescales: an ultrafast component (~50% of triplets) appearing within 1 picosecond and a slower phase of triplet growth over a few hundred picoseconds. researchgate.netresearchgate.net This slower phase is often attributed to singlet excitons diffusing to sites that are favorably configured for singlet fission. researchgate.net

PropertyValueCompoundConditions
Fluorescence Lifetime (τF) 15.2 ns5,12-Diphenyltetracene (DPT)Solution
Fluorescence Lifetime (τF) 4.8–5.2 ns5-monophenyltetracene (MPT)Solution
Triplet Production (Fast Component) ~1 ps5,12-Diphenyltetracene (DPT)Amorphous Film
Triplet Production (Slow Component) ~100s of ps5,12-Diphenyltetracene (DPT)Amorphous Film

This table presents key kinetic data for 5,12-diphenyltetracene and a related derivative, highlighting the different timescales involved in their excited-state decay.

Transient absorption (TA) spectroscopy is a powerful technique for identifying and quantifying transient excited species. In DPT, TA spectra clearly map the depopulation of the singlet state and the concurrent formation of triplet excitons. Following photoexcitation of DPT films, a strong induced absorption corresponding to the S₁ → Sₙ transition is observed, which serves as a marker for the singlet state population. acs.org

This singlet absorption signal decays over approximately 100 picoseconds. acs.org Simultaneously, a new induced absorption band grows in between 470 and 520 nm. acs.org This new feature is characteristic of the lowest lying triplet excited state (T₁) of tetracene derivatives. acs.org By analyzing the kinetics of these spectral changes, the efficiency of singlet fission can be quantified. For amorphous DPT films, TA experiments have determined a high singlet fission yield, with 1.22 triplets being created per initially excited singlet. researchgate.netacs.org This corresponds to a triplet yield of 122%, which is remarkably high for a disordered material. acs.orgsci-hub.st

Spectral FeatureWavelength/RegionState AssignmentDynamic Behavior
Photobleach 460 nm, 498 nmGround State (S₀)Matches ground-state absorption
Stimulated Emission 540 nmSinglet State (S₁)Decays as S₁ is depopulated
S₁ → Sₙ Induced Absorption ~421 nmSinglet State (S₁)Decays over ~100 ps
T₁ → Tₙ Induced Absorption 470 - 520 nmTriplet State (T₁)Grows in as S₁ decays

This table summarizes the key features observed in the transient absorption spectra of 5,12-diphenyltetracene following photoexcitation.

Steady-State Optical Spectroscopy

The steady-state absorption and emission spectra of DPT provide insights into its electronic structure. In solution, the absorption spectrum of DPT shows characteristic vibronic peaks. acs.org A key finding is that the absorption and emission spectra of DPT in amorphous thin films show very little change relative to its spectra in solution. acs.org This suggests that, unlike in crystalline tetracene, the ground and first excited singlet states of neighboring DPT molecules in an amorphous film are relatively uncoupled. acs.org This lack of significant electronic coupling is attributed to the steric hindrance from the phenyl side groups, which increases the spacing between the tetracene cores and introduces a high degree of molecular disorder, frustrating crystallization. acs.org However, in crystalline DPT, substantial photoluminescence can be observed at energies below the optical gap, an effect attributed to the presence of structural defect states. nsf.gov

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For DPT, the ΦF has been determined in chloroform (B151607) solution relative to a perylene (B46583) standard. mit.edu In conjunction with ΦF, the quantum yield of intersystem crossing (QISC)—the process of forming a triplet state from a singlet state—provides a more complete picture of the competing decay pathways. For DPT, the intersystem crossing yield was found to be 0.17, which is significantly lower than that of tetracene and 5-monophenyltetracene (0.6–0.7). researchgate.net This indicates that for isolated DPT molecules in solution, non-radiative decay via intersystem crossing is less favorable compared to its parent derivatives. researchgate.net

ParameterValueCompoundNotes
Fluorescence Quantum Yield (ΦF) -5,12-Diphenyltetracene (DPT)Measured relative to perylene standard mit.edu
Intersystem Crossing Quantum Yield (QISC) 0.175,12-Diphenyltetracene (DPT)Significantly lower than tetracene researchgate.net
Intersystem Crossing Quantum Yield (QISC) 0.6 - 0.7Tetracene / 5-monophenyltetracene-

This table compares the quantum yields of fluorescence and intersystem crossing for 5,12-diphenyltetracene and related compounds.

Magnetic Field Effects (MFE) on Singlet Fission

This change in spin mixing directly affects the rate at which the ¹(TT) state can either separate into two free triplet excitons or return to the emissive S₁ state. royalsocietypublishing.org Consequently, the application of a magnetic field modulates the fluorescence intensity. In DPT, a strong external magnetic field increases the number of singlet excitons, leading to enhanced fluorescence and a reduced yield of independent triplet excitons. royalsocietypublishing.orgnih.gov DPT in solution exhibits a strong fluorescence modulation under a magnetic field, making it an excellent model system for these studies. nih.govresearchgate.net Furthermore, experiments have shown no significant change in the magnetic field dependence of DPT's singlet fission when comparing a non-polar solvent (toluene) with a polar one (chloroform), suggesting that an intermediate charge-transfer state does not play a dominant role in its fission process. nih.govnih.gov

Characterization of Magnetic Field Dependence of Fluorescence and Transient Decay

The fluorescence and transient decay dynamics of 5,12-diphenyltetracene (DPT) exhibit a notable dependence on external magnetic fields, a characteristic that serves as a key probe for the phenomenon of singlet exciton fission. nih.govresearchgate.netosti.gov Singlet fission is a process where a spin-zero singlet exciton (S₁) splits into two spin-one triplet excitons (T₁), a mechanism with the potential to enhance solar cell efficiency. royalsocietypublishing.org In DPT, the application of a magnetic field modulates the equilibrium between the correlated triplet pair state (TT) and the emissive S₁ state. nih.govroyalsocietypublishing.org

An external magnetic field alters the distribution of singlet character among the nine possible spin eigenstates of the triplet pair. nih.govroyalsocietypublishing.org A strong magnetic field reduces the number of triplet pair states that have singlet character, which in turn decreases the rate of triplet pair separation and enhances the rate of recombination back to the singlet state. nih.govroyalsocietypublishing.org This leads to a positive and monotonically increasing change in fluorescence intensity as the magnetic field strength grows. amazonaws.com This modulation of fluorescence can be significant, with up to 20% changes observed in acenes like tetracene and rubrene (B42821). nih.govroyalsocietypublishing.org

The transient decay of DPT fluorescence is also sensitive to these dynamics. Studies on DPT in solution have shown that the process is bimolecular, with the magnitude of the steady-state magnetic field effect and the transient decay rate being dependent on the concentration of DPT. nih.gov At low concentrations, the fission rate is limited by the probability of DPT-DPT molecular collisions. As the concentration increases, the likelihood of a photoexcited molecule colliding with a ground-state molecule rises, leading to a more pronounced magnetic field-sensitive fluorescence due to the reformation of the singlet exciton from the triplet pair. nih.gov At very high concentrations, the process becomes rate-limited by the intrinsic fission process within the DPT molecule itself. nih.gov The magnetic field does not affect the initial, rapid decay of fluorescence but influences the longer-lived component of the decay associated with the equilibration between the singlet and triplet pair states. researchgate.net

Table 1: Summary of Magnetic Field Effects on 5,12-Diphenyltetracene Fluorescence

Parameter Observation Implication Source(s)
Fluorescence Change Positive, monotonically increasing with magnetic field strength up to 1 T. Enhancement of the singlet exciton population due to modulation of triplet pair state dynamics. nih.govamazonaws.com
Mechanism Singlet Fission (S₁ → TT). The magnetic field shifts the balance between triplet pair recombination to S₁ and separation into free triplets. The magnetic field effect is a characteristic signature of singlet fission. nih.govroyalsocietypublishing.orgamazonaws.com
Concentration Dependence The magnitude of the magnetic field effect and transient decay rate increase with DPT concentration in solution. The underlying process is bimolecular, relying on collisions between DPT molecules. nih.gov
Transient Decay The magnetic field affects the long-time behavior of the fluorescence decay after initial equilibration. The field modulates the yield of singlet excitons returning from the triplet pair state. nih.govresearchgate.net

Probing Intermediate Charge Transfer States using Magnetic Field Effects

The mechanism of singlet fission is a subject of detailed investigation, with one hypothesis suggesting that the process may be mediated by an intermediate charge-transfer (CT) state shared between the two participating molecules. nih.gov Magnetic field effect (MFE) studies provide a method to test for the presence and influence of such states. nih.govosti.gov If a CT state is involved, its energy is expected to be sensitive to the dielectric constant and polarity of the surrounding medium. nih.gov

To investigate this, experiments have been conducted to compare the magnetic field dependence of DPT singlet fission in solvents with different dielectric properties, such as toluene (B28343) and chloroform. nih.govosti.gov In these studies, researchers observed no significant changes to the field dependence of the singlet fission process between the two solvents. nih.govosti.gov This result suggests that if a charge-transfer state is an intermediate in DPT's singlet fission pathway, its energy is not strongly influenced by the solvent environment, or its role is more complex than a simple energetic dependence on solvent polarity. nih.gov

Despite this experimental outcome, theoretical studies continue to explore the role of CT states. researchgate.net Calculations comparing the energies of the lowest excited singlet (S₁), triplet (T₁), multiexciton (TT), and charge-transfer (CT) states in DPT and other rubrene derivatives show a wide range in CT energies depending on molecular packing. researchgate.net This indicates that while not easily perturbed by solvent in solution-phase experiments, the energetics of CT states are considered a critical factor in the solid-state efficiency of singlet fission.

Table 2: Experimental Probe for Intermediate Charge Transfer (CT) States in DPT

Experimental Approach Observation Conclusion Source(s)
Comparison of magnetic field effects on singlet fission in different solvents. No significant change in the field dependence of DPT singlet fission was observed between toluene and chloroform. The energy of the putative intermediate charge transfer state is not strongly dependent on the solvent's dielectric constant. nih.govosti.gov
Theoretical Calculations Computed CT state energies in DPT and related derivatives vary significantly with molecular packing. The role of CT states is considered important, particularly in the solid state, even if not strongly evident in solution-phase MFE experiments. researchgate.net

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Structure and Degradation Monitoring

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of molecules, serving as a structural "fingerprint". wikipedia.org It relies on the inelastic scattering of monochromatic light, where the energy shifts of the scattered photons correspond to the vibrational frequencies of the chemical bonds within a molecule. wikipedia.org This makes it an effective tool for both identifying molecules and studying their structural integrity. wikipedia.org

In the context of 5,12-diphenyltetracene, advanced vibrational spectroscopic techniques have been used to probe its electronic and structural properties. For instance, coherent structural evolution on ultrafast timescales has been employed to sensitively detect and characterize weakly absorbing midgap transitions in crystalline DPT. nsf.gov These midgap states are attributed to structural defects within the crystal lattice, highlighting the sensitivity of vibrational methods to subtle structural perturbations. nsf.gov

Furthermore, Raman spectroscopy is a valuable tool for real-time, in-situ monitoring of the degradation of organic materials. researchgate.netsigmaaldrich.com Chemical degradation, such as oxidation, involves the breaking and formation of chemical bonds, which results in distinct changes in the Raman spectrum. nih.govresearchgate.net New peaks may appear, or existing peaks may shift in frequency or change in intensity. For example, the oxidation of a hydrocarbon like DPT would likely lead to the appearance of vibrational modes associated with carbonyl (C=O) groups or other oxygen-containing functionalities. nih.gov By tracking these spectral changes over time, the degradation pathway and kinetics can be monitored, which is essential for assessing the long-term stability of DPT-based organic electronic devices. nih.govresearchgate.netamericanpharmaceuticalreview.com

Table 3: Potential Raman Markers for Monitoring DPT Structure and Degradation

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance Source(s)
C=C Aromatic Stretch 1500 - 1650 Characteristic of the tetracene core and phenyl rings. Changes can indicate structural deformation. wikipedia.orgresearchgate.net
C-H Stretch 2850 - 3100 Pertains to the aromatic C-H bonds. Intensity changes can signal molecular decomposition. researchgate.net
Carbonyl (C=O) Stretch 1640 - 1740 Appearance of peaks in this region is a strong indicator of oxidative degradation. nih.gov
Fingerprint Region 500 - 1500 Contains complex vibrational modes (e.g., C-C stretches, C-H bends) that are highly specific to the molecule's overall structure. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic compounds. researchgate.netuoa.grrsc.orgslideshare.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

In the study of tetracene derivatives, NMR has been instrumental in identifying reaction products and characterizing molecular structures. For example, ¹H NMR spectroscopy was used to confirm the identity of 5,12-diaryltetracene as a decomposition product from the reaction of potassium with rubrene. acs.org The chemical shifts and coupling patterns of the proton signals allowed for precise structural assignment. acs.org In the same study, ¹³C NMR was employed to identify the presence of sp³-hybridized carbon atoms in other decomposition byproducts, providing crucial evidence for the proposed chemical transformations. acs.org

Beyond simple structural confirmation, NMR is also used to investigate intermolecular interactions, which are fundamental to the properties of materials in the solid state. For complex, soft materials like gels, where molecules have restricted motion, standard solution-state NMR spectra often show broad, uninformative signals. aalto.fi In such cases, solid-state NMR (SS-NMR) techniques, particularly those involving Magic Angle Spinning (MAS), are employed. aalto.fi MAS averages out anisotropic interactions, leading to high-resolution spectra from which detailed structural and interactional information can be extracted. aalto.fi These SS-NMR methods are highly applicable to the study of molecular packing and non-covalent interactions in crystalline or amorphous solid-state DPT, providing insights that are complementary to those obtained from X-ray diffraction.

Table 4: Application of NMR Spectroscopy to 5,12-Diphenyltetracene and Related Compounds

NMR Technique Information Obtained Example Application Source(s)
¹H NMR Provides information on the proton framework, including chemical environment and through-bond connectivity (via J-coupling). Identification of DPT-related decomposition products by assigning aromatic proton signals. acs.org
¹³C NMR Characterizes the carbon skeleton of the molecule, including the hybridization state (sp², sp³) of carbon atoms. Detection of sp³ carbons in byproducts from reactions involving tetracene-based molecules. acs.org
2D NMR (e.g., COSY, HSQC) Establishes correlations between nuclei (e.g., ¹H-¹H, ¹H-¹³C) to map out the complete molecular structure. General tool for the complete structural elucidation of novel or unknown DPT derivatives. researchgate.netslideshare.net
Solid-State NMR (SS-NMR) Provides high-resolution spectra of solid samples, revealing information about molecular conformation, packing, and intermolecular interactions. Applicable for studying the solid-state structure and dynamics of DPT in crystalline or amorphous forms. aalto.fi

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

X-ray Diffraction (XRD) is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides fundamental information on molecular conformation, intermolecular packing, and crystallographic parameters, which are all critical determinants of the material's electronic and photophysical properties.

The crystal structure of 5,12-diphenyltetracene has been determined using single-crystal XRD. jst.go.jp The analysis revealed that DPT crystallizes in the triclinic system with the space group P-1. jst.go.jp A key finding is that the tetracene backbone is not perfectly planar, as might be expected, but instead adopts a slightly twisted conformation. jst.go.jp This deviation from planarity is a significant structural feature that influences its molecular packing and electronic coupling.

The intermolecular arrangement in the crystal is characterized by π-π stacking interactions between the tetracene moieties of adjacent molecules. jst.go.jp This type of packing is common in polycyclic aromatic hydrocarbons and is crucial for charge transport in organic semiconductors. The phenyl substituents on the DPT molecule play a significant role in dictating this specific packing arrangement, which differs from that of unsubstituted tetracene or other derivatives like rubrene. jst.go.jpresearchgate.net The detailed crystallographic data provides an essential foundation for theoretical modeling and for understanding the structure-property relationships that govern its performance in electronic applications. jst.go.jp

Table 5: Crystallographic Data for 5,12-Diphenyltetracene

Parameter Value Description Source(s)
Crystal System Triclinic A crystal system described by three unequal axes with unequal angles between them. jst.go.jp
Space Group P 1 The crystallographic space group, indicating the symmetry elements of the unit cell. jst.go.jp
Unit Cell Dimensions a = 8.936(3) Å Length of the 'a' axis of the unit cell. jst.go.jp
b = 11.527(4) Å Length of the 'b' axis of the unit cell. jst.go.jp
c = 11.643(5) Å Length of the 'c' axis of the unit cell. jst.go.jp
α = 112.84(2)° Angle between the 'b' and 'c' axes. jst.go.jp
β = 107.24(2)° Angle between the 'a' and 'c' axes. jst.go.jp
γ = 64.41(2)° Angle between the 'a' and 'b' axes. jst.go.jp
Volume (V) 984.8(6) ų The volume of the unit cell. jst.go.jp
Molecules per Unit Cell (Z) 2 The number of DPT molecules contained within one unit cell. jst.go.jp
Molecular Conformation Twisted tetracene core The polycyclic aromatic backbone is not perfectly flat. jst.go.jp
Packing Motif π-π stacking Stacking interactions are present between the tetracene portions of adjacent molecules. jst.go.jp

Applications in Advanced Organic Electronic and Photonic Devices Research Context

Organic Solar Cells (OSCs) and Photovoltaics (OPVs)

DPT is utilized in organic photovoltaic cells due to its efficient light absorption and conversion into electrical energy. Devices that incorporate DPT have shown enhanced power conversion efficiencies.

Singlet Fission-Based Solar Cells for Enhanced Power Conversion Efficiency

A key property of DPT that makes it highly attractive for solar cell applications is its ability to undergo singlet fission (SF). Singlet fission is a process where a single high-energy singlet exciton (B1674681), created by the absorption of a photon, is converted into two lower-energy triplet excitons. researching.cn This carrier multiplication process has the potential to significantly increase the power conversion efficiency of solar cells beyond the Shockley-Queisser limit. researching.cnresearchgate.net

DPT exhibits exoergic singlet fission, meaning the process is energetically favorable. This leads to rapid triplet formation, on the timescale of approximately 1 picosecond, particularly in amorphous solids or nanoparticles where intermolecular coupling is weaker. In colloidal solutions, triplet yields from DPT have been observed to reach 75%. Research on amorphous films of DPT has shown a high singlet fission yield, with 1.22 triplets being generated per excited singlet. researchgate.net This is noteworthy because high SF yields have historically been associated with crystalline materials, and the amorphous nature of DPT films, caused by the phenyl groups frustrating crystal growth, makes it more suitable for device fabrication. researchgate.net

The efficiency of singlet fission in tetracene-based organic photovoltaic devices has been quantified, with one study reporting a triplet yield of 153% ± 5% for a 20 nm thick tetracene film, leading to an internal quantum efficiency of 127% ± 18%. osti.gov While this study focused on tetracene, the principles are directly relevant to DPT as a derivative.

Exciton Dissociation and Charge Transport in Organic Photovoltaic Cells

The unique electronic properties of 1,11-diphenyltetracene facilitate effective exciton dissociation and charge transport, which are crucial for optimizing the performance of organic photovoltaic (OPV) cells. The phenyl substituents on the tetracene core play a role in reducing molecular aggregation, which in turn leads to moderate charge carrier mobility.

Theoretical studies have indicated that the lowest singlet exciton in DPT can delocalize over approximately seven molecules. This delocalization is believed to facilitate the singlet fission process without the need for charge-transfer intermediates. The dissociation of the resulting triplet excitons is a critical step in generating photocurrent. In singlet fission photovoltaics, the dissociation of triplet excitons is a key process that influences device efficiency. osti.gov The magnetic field can be used as a tool to study these processes; a negative effect on photocurrent suggests that the device generates charge from triplet excitons. nih.gov

Sensitization of Silicon Layers in Hybrid Systems

There is significant research interest in using singlet fission materials like tetracene and its derivatives to sensitize silicon solar cells. nih.govmit.eduosti.gov The triplet excitons generated through singlet fission in tetracene are energetically well-matched to the bandgap of silicon. nih.govmit.eduosti.gov When these triplet excitons are transferred to the silicon, they can create additional electron-hole pairs, which has the potential to increase the efficiency of silicon solar cells from the theoretical single-junction limit of 29% to as high as 35%. nih.govosti.gov

For efficient energy transfer to occur, the protective layer on the silicon surface needs to be extremely thin. nih.govosti.gov Studies have shown that a hafnium oxynitride layer of just eight angstroms allows for efficient triplet exciton transfer. nih.govosti.gov The combined yield of singlet fission in tetracene and energy transfer to silicon has been measured to be around 133%. nih.govosti.gov This demonstrates the significant potential of using tetracene derivatives like DPT to enhance the performance of conventional silicon solar cells. nih.govosti.gov

Organic Field-Effect Transistors (OFETs)

This compound is also a promising semiconductor material for the fabrication of organic field-effect transistors (OFETs).

Semiconductor Material Properties for OFET Fabrication

The suitability of DPT for OFETs stems from its high charge mobility and appropriate energy levels. The extended π-conjugated system of the tetracene core is fundamental to its semiconductor properties. The phenyl substituents, while potentially frustrating strong π-π stacking compared to unsubstituted tetracene, still allow for effective charge transport. The molecular structure of DPT allows for good hole carrier transport.

Performance Metrics of DPT-based OFETs (e.g., on/off ratios, threshold voltages)

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Devices (LEDs)

This compound and its derivatives are promising candidates for the emissive layer in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and tunable emission spectra.

This compound exhibits notable photoluminescent properties that make it highly suitable for applications in light-emitting devices. Current time information in San Francisco, CA, US. The compound's molecular structure, featuring a tetracene backbone with phenyl groups at the 5 and 12 positions, leads to significant optical absorption and emission. Research has shown that crystalline forms of DPT display sub-gap luminescence, a phenomenon attributed to structural defects. This characteristic can be harnessed to enhance the efficiency of light-emitting applications. The emission spectra of DPT are characterized by discrete electronic transitions that are fundamental to its luminescent behavior, providing valuable insights for the design of new and improved photonic materials.

A derivative of DPT, 2,8-di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene (TBRb), has demonstrated high external quantum efficiency (EQE) in solution-processed yellow OLEDs, which is attributed to its enhanced solubility and bipolar charge transport capabilities. rsc.org

Table 1: Photoluminescent and Electroluminescent Properties of this compound (DPT) and a Key Derivative (TBRb)

CompoundApplication AreaKey Performance MetricReference
This compound (DPT) Microfluidic OLEDsElectroluminescence Tunability: 507–609 nm
TBRb Yellow OLEDsExternal Quantum Efficiency (EQE): 6.6%

In the innovative field of microfluidic OLEDs, this compound has been successfully utilized as a yellow-green emitter. Microfluidic devices offer the advantage of creating tunable and reconfigurable displays. By blending DPT with other organic emitters like rubrene (B42821), researchers have achieved continuously tunable electroluminescence (EL) spectra, spanning from 507 nm to 609 nm. This tunability is a significant step towards developing full-color displays based on microfluidic architectures. The ability to precisely control the emission color by adjusting the composition of the liquid emissive layer highlights the versatility of DPT in advanced display technologies.

Other Emerging Optoelectronic Applications

Beyond OLEDs, the distinct electronic characteristics of this compound make it a compelling material for other cutting-edge optoelectronic applications, including next-generation photodetectors and systems for converting light to higher energies.

The phenomenon of singlet fission, where a single photo-generated singlet exciton is converted into two triplet excitons, is a key property of this compound that has significant implications for photodetector technology. This process of charge carrier multiplication can substantially enhance the efficiency of organic photodetectors and photovoltaic cells. acs.org When integrated into the active layer of a photodetector, DPT's ability to efficiently absorb light and generate multiple charge carriers per photon can lead to external quantum efficiencies exceeding the conventional limit of 100%. acs.org

In organic photovoltaic (OPV) devices, which share operational principles with photodetectors, DPT's properties facilitate efficient exciton dissociation and charge transport, both critical for high-performance devices. Although molecular disorder can be a concern in thin films, studies on DPT have shown that it can exhibit a high singlet fission yield even in largely amorphous films, a significant advantage for scalable and cost-effective device fabrication. researchgate.netacs.orgmit.edu The use of DPT and other tetracene derivatives in photodetectors represents a promising strategy for developing highly sensitive light-sensing devices. acs.org

Triplet-triplet annihilation (TTA) is a process in which two low-energy triplet excitons combine to form a single, higher-energy singlet exciton, which can then emit a higher-energy photon (upconversion). rsc.orgnih.gov This process is essentially the reverse of singlet fission, and materials like this compound that are efficient at singlet fission are also prime candidates for TTA applications. researchgate.netrsc.org

A typical TTA-UC system consists of a sensitizer, which absorbs low-energy light and creates triplets, and an annihilator, which receives the triplets and undergoes TTA to emit higher-energy light. rsc.orgnih.gov The properties of the annihilator are crucial for high upconversion efficiency. While direct studies focusing solely on this compound as a TTA annihilator are not extensively detailed, its known photophysical characteristics strongly suggest its potential in this role. For instance, a metal-organic framework containing diphenyltetracene has been shown to achieve near-infrared to visible light upconversion. aip.org The high fluorescence quantum yield and suitable triplet energy levels of tetracene derivatives make them attractive for TTA-UC, which has applications in bioimaging, photocatalysis, and solar energy harvesting. researchgate.netresearchgate.net

Photochemical Stability and Degradation in Research Environments

Mechanisms of Photodegradation under Controlled Research Conditions

Under controlled laboratory conditions, the photodegradation of tetracene derivatives primarily proceeds through two main pathways: photooxidation and photodimerization. acs.orgresearchgate.net These processes alter the conjugated π-system of the molecule, leading to a loss of the desired electronic and optical properties. oregonstate.edu

The dominant degradation mechanism often depends on the presence or absence of oxygen. In aerobic conditions (in the presence of oxygen), the principal degradation route is photooxidation, leading to the formation of endoperoxides (EPOs). acs.orgoregonstate.edu This process is typically mediated by singlet oxygen (¹O₂). The photoexcited tetracene molecule in its triplet state can transfer energy to ground-state triplet oxygen (³O₂), generating the highly reactive ¹O₂. spiedigitallibrary.orgnih.gov This singlet oxygen then undergoes a [4+2] cycloaddition reaction across the central rings of the tetracene core to form the endoperoxide. nih.gov This reaction breaks the conjugation of the acene backbone, resulting in a loss of absorption in the visible spectrum. oregonstate.edu For some polyacenes, such as 5,12-bis(triisopropylsilylethynyl) tetracene (TIPS-Tn), degradation occurs predominantly via this triplet-sensitized pathway. nih.gov

In anaerobic conditions (in the absence of oxygen), or when the molecule is shielded from oxygen, an oxygen-independent pathway, photodimerization, becomes dominant. acs.orgoregonstate.edu This reaction involves the [4+4] photocycloaddition of two neighboring tetracene molecules, typically forming a "butterfly" dimer. oregonstate.edu This process also disrupts the π-conjugation of the parent molecules. oregonstate.edu Studies on functionalized tetracenes have shown that both endoperoxide formation and photodimerization are more efficient for molecules arranged in configurations that favor the formation of the correlated triplet pair state (TT), which is a precursor to singlet fission. acs.org

The following table summarizes the primary photodegradation pathways for tetracene derivatives.

Degradation Pathway Conditions Reactants Primary Product Effect on Conjugation
Photooxidation Aerobic (presence of O₂) Tetracene + ¹O₂ Endoperoxide (EPO) Disrupted

| Photodimerization | Anaerobic (absence of O₂) | 2 Tetracene Molecules | [4+4] Dimer | Disrupted |

Strategies for Enhancing Chemical Stability in Device Fabrication and Operation

To overcome the inherent instability of tetracene derivatives, researchers have developed several strategies focused on modifying the molecule itself or protecting it from the environment.

Introducing bulky substituents onto the tetracene core is a common strategy to enhance photostability. These groups can sterically hinder the approach of oxygen to the reactive central rings or prevent the face-to-face stacking required for photodimerization. semanticscholar.orgsci-hub.se

For example, the strategic placement of alkyl groups on the outer positions of the acene core can create a physical barrier that blocks the electrocyclic reactions involved in degradation. semanticscholar.org Studies on various tetracene derivatives have demonstrated that steric effects from substituents, such as ortho-alkyl groups on aryl side chains, can significantly influence the regioselectivity and rate of endoperoxide formation. lookchem.com Similarly, the synthesis of peri-tetracene analogues with multiple substituents has shown that this "protection" approach is an effective method to improve the stability of peri-acenes despite a high biradical character. nih.gov The careful selection of bulky groups like triisopropylsilyl (TIPS) has been instrumental in creating more robust acene derivatives for research and potential application.

Since photooxidation is a primary degradation pathway, protecting the active material from ambient oxygen and moisture is a highly effective strategy. This is typically achieved by encapsulating the organic electronic device with barrier layers. researchgate.netbohrium.com Thin-film encapsulation (TFE) is a widely explored method, often involving the deposition of alternating organic and inorganic layers to create a high-barrier film with very low water vapor and oxygen transmission rates. researchgate.net

Research on functionalized tetracene (TIPS-Tc) films has explicitly shown the benefit of encapsulation. When TIPS-Tc films are exposed to air, they degrade rapidly through an oxygen-mediated pathway (endoperoxide formation). oregonstate.edu However, when the film is encapsulated within a microcavity, which prevents exposure to oxygen, this pathway is shut down, and the degradation proceeds through the much slower, oxygen-independent photodimerization route. acs.orgoregonstate.edu Common encapsulation techniques include glass-to-glass encapsulation and the use of polymer capping layers, which can significantly extend the operational lifetime of organic electronic devices. researchgate.netmdpi.com

Beyond steric hindrance, fundamental modifications to the electronic structure of the tetracene molecule can impart significant intrinsic stability. One successful approach is to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). rsc.org Introducing electron-withdrawing groups or incorporating heteroatoms can make the molecule less susceptible to oxidation. rsc.orgrsc.org

Several molecular design strategies have proven effective:

Heteroatom Substitution: Replacing a C-C unit with an isoelectronic B-N unit has been shown to increase photostability. A synthesized BN tetracene analogue was found to be significantly less sensitive to light than its all-carbon counterpart, a stability attributed to a lower-lying HOMO and a higher photoluminescence quantum yield. acs.org

Fused Ring Systems: Creating N-doped, two-dimensional angular fused acene frameworks, such as flavanthrenes, can enhance stability. These molecules possess multiple Clar's sextets, which reduces the diradical character that often compromises the chemical stability of linear acenes. rsc.org

Crystal Packing Engineering: The solid-state packing of molecules can dramatically influence their photostability. Studies comparing functionalized tetracenes found that a 'gamma' packing motif resulted in superior photostability against both endoperoxide formation and photodimerization compared to a 'slip-stack' arrangement. spiedigitallibrary.org The 'gamma'-packed derivative showed a photodegradation rate that was six times slower than the 'slip-stack' packed version. spiedigitallibrary.org

Alkynylation: The addition of alkynyl groups to the acene core is a known method to increase photostability and solubility. rsc.org

The following table presents data on the enhanced stability of different tetracene derivatives based on molecular design.

Derivative/SystemModification StrategyKey FindingReference
TBDMS-TcCrystal Packing ('gamma' packing)6x more photostable than 'slip-stacked' TES-Tc against EPO formation. spiedigitallibrary.org
2-nBu-1,2-BN-tetraceneBN/CC IsosterismNo photobleaching observed after 4 hours under ambient light, whereas the all-carbon analogue showed >50% degradation. acs.org
Flavanthrene Derivatives (EH-Fla, TIPS-Fla)N-doped 2D Fused Acene FrameworkExhibit superior photostability compared to linear acenes like pentacene. rsc.org

Future Research Directions and Unresolved Challenges in 5,12 Diphenyltetracene Research

Elucidation of Complex Intermolecular Interactions and Exciton (B1674681) Dynamics

A primary challenge in DPT research lies in fully understanding the intricate relationship between its solid-state packing and the resulting photophysical properties. Unlike its parent molecule, tetracene, the phenyl groups in DPT frustrate crystallization, leading to the formation of amorphous films. researchgate.netacs.org While DPT still exhibits high singlet fission yields in this disordered state, the precise nature of the intermolecular interactions that govern exciton dynamics is an area of active investigation. researchgate.net

Future research must focus on:

Mapping Exciton Delocalization: Theoretical studies indicate that the lowest singlet state in DPT is delocalized over several molecules. acs.org Advanced spectroscopic techniques combined with quantum chemical calculations are needed to experimentally determine the extent of this delocalization and how it is influenced by local molecular arrangement.

The Role of "Dark" States: The transition from the initial photoexcited singlet state to the final triplet pair is mediated by intermediate states, including the correlated triplet pair state, ¹(TT). acs.orgnih.gov The dynamics of these optically "dark" states are difficult to probe directly. Unraveling the influence of charge-transfer (CT) states, which can act as mediators in the SF process, is also crucial. acs.org

Impact of Molecular Motion: Intramolecular and intermolecular motions, such as phenyl group rotations and collective sliding of tetracene cores, can significantly modulate the electronic coupling between adjacent molecules. acs.orgnih.gov Femtosecond electron diffraction and other ultrafast structural probes could reveal how these dynamics facilitate or hinder the steps of singlet fission, from the initial singlet decay to the final separation of the triplet excitons. nih.gov

Research FocusKey ChallengeRequired Techniques
Exciton DelocalizationQuantifying the spatial extent of the singlet exciton in amorphous films.Cryo-TEM, advanced spectroscopy, quantum chemical modeling.
Intermediate StatesDirectly observing and characterizing optically dark states like ¹(TT) and CT states.Two-dimensional electronic spectroscopy, transient absorption spectroscopy.
Molecular DynamicsCorrelating ultrafast atomic motions with changes in electronic coupling and SF rates.Femtosecond electron diffraction, molecular dynamics simulations.

Rational Design Principles for Optimized Singlet Fission Materials

The development of next-generation singlet fission materials based on the DPT framework requires a clear set of design principles. While the energetic requirement that the singlet state energy is approximately twice the triplet state energy (E(S₁) ≥ 2E(T₁)) is well-established, optimizing the kinetics and efficiency of the process is more complex. acs.org

Key unresolved principles for DPT and related materials include:

Balancing Inter- and Intramolecular SF: Covalently linking two DPT chromophores can create dimers that undergo intramolecular singlet fission. acs.org This approach offers precise control over the distance and orientation between the units. A major challenge is to understand the trade-offs between intramolecular SF within a dimer and intermolecular SF in a crystal or film, and how to design linkers that optimize the electronic coupling for rapid and efficient triplet generation.

Tuning the Thermodynamic Driving Force: The efficiency of singlet fission is highly dependent on the energy difference between the singlet state and the triplet pair state. spiedigitallibrary.orgspiedigitallibrary.org Rational design strategies must be developed to finely tune this driving force through chemical substitution, which can alter the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org

Controlling Triplet Pair Separation: After the formation of the correlated triplet pair, the two triplets must separate to be harvested. nrel.gov This process is often hindered by strong intermolecular coupling, which also favors the initial SF step. Designing materials that strike the perfect balance between strong coupling for fast SF and weaker coupling for efficient triplet separation is a significant hurdle.

Design PrincipleObjectiveUnresolved Challenge
Energetic TuningAchieve E(S₁) slightly greater than 2E(T₁) to maximize efficiency.Minimizing energy loss while ensuring a sufficient thermodynamic driving force.
Electronic CouplingOptimize intermolecular orbital overlap to achieve sub-picosecond SF rates.Preventing fast triplet-triplet annihilation that competes with triplet separation.
Solid-State PackingControl crystal polymorphism to achieve packing motifs that favor SF.Predicting and achieving desired crystal structures for complex molecules like DPT derivatives.

Development of Novel Derivatization Strategies for Targeted Applications

Modifying the chemical structure of DPT is a powerful strategy for tuning its properties for specific applications, such as in organic field-effect transistors (OFETs) or as sensitizers in solar cells. The introduction of different functional groups can enhance stability, solubility, and electronic characteristics.

Future derivatization strategies should explore:

Enhanced Stability: Polycyclic aromatic hydrocarbons like tetracene are susceptible to photo-oxidation. wikipedia.org The synthesis of DPT derivatives with electron-withdrawing groups, such as chlorine or fluorine atoms, can lower the HOMO energy level, thereby increasing the material's stability against oxidation. nankai.edu.cn

Controlled Molecular Packing: Attaching different substituents can steer the solid-state packing. For example, replacing the phenyl groups with thienyl groups in 5,11-di(thiophen-2-yl)tetracene has been shown to improve chemical durability and phase stability in thin films while maintaining favorable SF kinetics. researchgate.net Exploring a wider range of substituents is necessary to create a library of DPT derivatives with tailored packing motifs.

Solubility and Processability: The poor solubility of many large PAHs hinders their processing from solution for large-area device fabrication. researchgate.net Designing DPT derivatives with appropriate side chains can improve solubility without disrupting the essential electronic properties of the tetracene core.

Derivatization GoalExample StrategyTargeted Application
Improve Air StabilityHalogenation of the tetracene core (e.g., 5,6,11,12-tetrachlorotetracene). nankai.edu.cnLong-lifetime organic electronic devices.
Tune SF PropertiesCovalently linking DPT units with different bridges (e.g., bis(ethynyltetracenyl)benzene). High-efficiency singlet fission solar cells.
Enhance Charge TransportIntroducing substituents that promote π-stacking (e.g., thienyl groups). researchgate.netHigh-mobility organic field-effect transistors (OFETs).

Advanced Characterization Techniques for In-Operando Device Studies

To bridge the gap between fundamental understanding and practical application, it is crucial to study DPT-based materials under actual device operating conditions. In-operando characterization techniques allow for the real-time observation of dynamic processes, providing invaluable insights into device performance and degradation mechanisms.

Future research will require the increased application and development of:

Operando Spectroscopy: Techniques like transient absorption and photoluminescence spectroscopy can be applied to functioning solar cells or transistors to monitor exciton populations and charge carrier dynamics as they are generated, transported, and collected or trapped. This can reveal kinetic bottlenecks that limit device efficiency.

In-Situ Microscopy: Real-time observation of the morphology of DPT films during device operation using techniques like atomic force microscopy (AFM) can provide information on structural changes, degradation, or the effects of electrical bias on the material's structure.

Photoelectron Spectroscopy: In-situ ultraviolet photoelectron spectroscopy (UPS) can be used to probe the electronic structure of interfaces within a device during its fabrication or operation, revealing how energy levels align and change, which is critical for efficient charge extraction.

Bridging Fundamental Understanding to Scalable Manufacturing Processes

A significant challenge for the commercialization of DPT-based technologies is the development of scalable and cost-effective manufacturing processes. Most syntheses of DPT and other large PAHs are multi-step procedures that are not easily adapted for large-scale industrial production. researchgate.netnih.gov

Key challenges to be addressed include:

Simplified Synthetic Routes: Developing more efficient synthetic pathways to DPT and its derivatives with high yields and fewer purification steps is essential. Classic methods like the Elbs reaction or Diels-Alder cycloadditions often require harsh conditions or expensive catalysts. wikipedia.orgnih.gov

Purification at Scale: Achieving the high purity required for electronic applications is a major hurdle. Trace impurities can act as traps for excitons and charge carriers, severely degrading device performance. Sublimation, a common lab-scale purification method, is difficult and costly to implement on an industrial scale.

Control over Film Morphology: The performance of DPT-based devices is highly dependent on the morphology of the thin film. Developing scalable deposition techniques, such as printing or coating methods, that can produce large-area films with uniform and optimized morphology is a critical unresolved issue. The inherent tendency of DPT to form amorphous films presents both a challenge and an opportunity in this regard. researchgate.net

Addressing these multifaceted challenges will be crucial for translating the promising fundamental properties of 5,12-Diphenyltetracene (B3050577) into practical and impactful technologies.

Q & A

Q. How can researchers reconcile conflicting reports on the environmental stability of this compound under ambient conditions?

  • Methodological Answer : Contradictions arise from varying oxygen/moisture levels. Conduct accelerated aging tests (e.g., 85°C/85% RH) with in situ UV-Vis monitoring. XPS or FTIR identifies oxidation products (e.g., carbonyl groups). Encapsulation strategies (e.g., PMMA coatings) improve stability; quantify via cyclic device testing .

Data Management & Citation

  • Referencing Experimental Data : Follow FORCE11 guidelines, including dataset title, repository, and persistent identifiers (e.g., DOI). Example:
    Author(s). (Year). "this compound Absorption Spectra." [Dataset]. Repository Name. Version. DOI:XXXX .
  • Handling Contradictions : Document raw vs. processed data in appendices, with error margins (e.g., ±5% for quantum yields). Use R or Python scripts for statistical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.